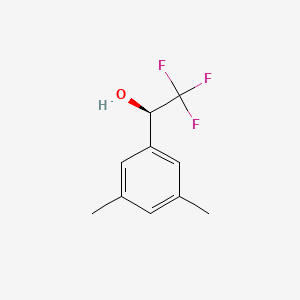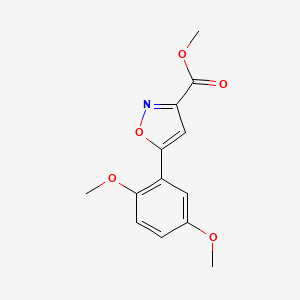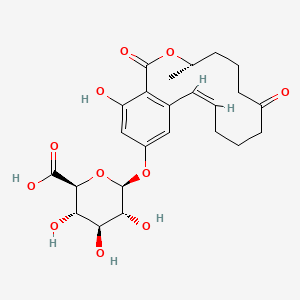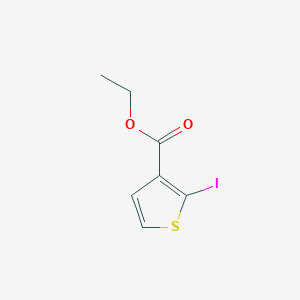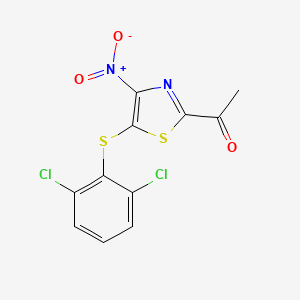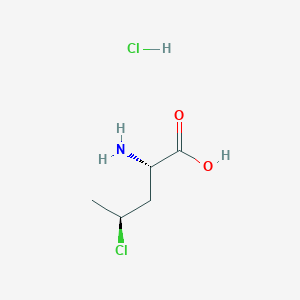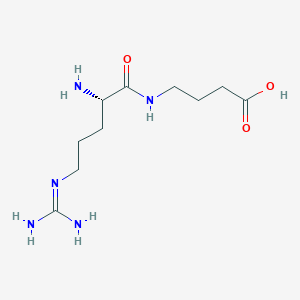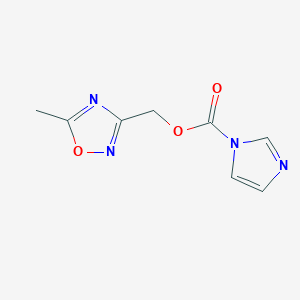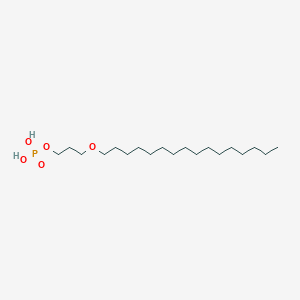
3-(Hexadecyloxy)propyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexadecyloxy)propyl dihydrogen phosphate is a chemical compound with the molecular formula C19H41O5P. It is known for its unique structure, which includes a hexadecyloxy group attached to a propyl dihydrogen phosphate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)propyl dihydrogen phosphate typically involves the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of propylene glycol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexadecyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the hexadecyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates .
Aplicaciones Científicas De Investigación
3-(Hexadecyloxy)propyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential role in biological membranes and as a model compound for phospholipids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Hexadecyloxy)propyl dihydrogen phosphate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in phospholipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate: This compound has a similar structure but with two hexadecyloxy groups attached to the propyl backbone.
3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate: This variant includes a hydroxyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-(Hexadecyloxy)propyl dihydrogen phosphate is unique due to its specific structure, which provides distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C19H41O5P |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
3-hexadecoxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C19H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-18-16-19-24-25(20,21)22/h2-19H2,1H3,(H2,20,21,22) |
Clave InChI |
HPWNDVYSSQLSNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

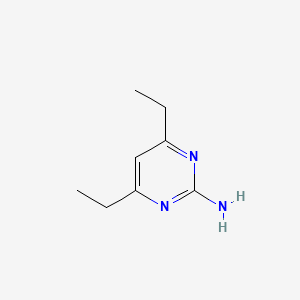
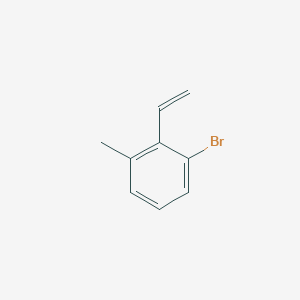

![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
